molecular formula C16H14ClFO2 B1327469 3'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone CAS No. 898770-18-8

3'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1327469
CAS No.: 898770-18-8
M. Wt: 292.73 g/mol
InChI Key: QRHYVNZTPBQPCY-UHFFFAOYSA-N
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Description

3’-Chloro-4’-fluoro-3-(2-methoxyphenyl)propiophenone is a chemical compound with the molecular formula C16H14ClFO2 and a molecular weight of 292.73 g/mol. It is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-4’-fluoro-3-(2-methoxyphenyl)propiophenone typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with 2-methoxyphenylacetic acid under specific conditions. The reaction is catalyzed by a base such as potassium carbonate and proceeds through a condensation reaction to form the desired product.

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of cleanroom facilities and cGMP (current Good Manufacturing Practice) standards is essential to maintain the quality of the product.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-fluoro-3-(2-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3’-Chloro-4’-fluoro-3-(2-methoxyphenyl)propiophenone is utilized in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-fluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoroiodobenzene: Shares similar halogen substitution patterns but differs in the presence of an iodine atom.

    4-Methoxyphenylboronic acid: Contains a methoxy group and is used in similar synthetic applications.

Uniqueness

3’-Chloro-4’-fluoro-3-(2-methoxyphenyl)propiophenone is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO2/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-14(18)13(17)10-12/h2-6,8,10H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHYVNZTPBQPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644186
Record name 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-18-8
Record name 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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